

Introduction: The Strategic Importance of a Versatile Pyridine Scaffold

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Compound of Interest

Compound Name: 2-Bromo-5-methylpyridin-3-ol

CAS No.: 1003711-30-5

Cat. No.: B1438617

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2-Bromo-5-methylpyridin-3-ol is a substituted pyridine derivative that serves as a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry. The pyridine ring is a privileged structure, frequently found in a vast array of FDA-approved drugs and biologically active molecules due to its ability to engage in hydrogen bonding and other key interactions within biological targets.[1] The specific arrangement of a bromine atom, a hydroxyl group, and a methyl group on this scaffold provides multiple, distinct reaction sites. This multi-functional nature allows for precise and selective chemical modifications, making it a sought-after intermediate for constructing complex molecular architectures.[2]

The bromine atom at the 2-position is particularly significant, acting as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of diverse carbon-based substituents.[3] The hydroxyl group at the 3-position offers a site for derivatization through etherification or esterification, while the pyridine nitrogen and the methyl group can influence the compound's electronic properties, solubility, and metabolic stability. Consequently, this compound is a key starting material in the development of novel therapeutics, particularly kinase inhibitors, as well as in the synthesis of agrochemicals and functional materials.[1][2][4] This guide provides a comprehensive overview

of its properties, synthesis, reactivity, and applications for professionals in research and drug development.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and formulation. The key identifiers and physicochemical characteristics of **2-Bromo-5-methylpyridin-3-ol** are summarized below.

Property	Value	Source
IUPAC Name	2-Bromo-5-methylpyridin-3-ol	[5]
CAS Number	1003711-30-5	[5]
Molecular Formula	C ₆ H ₆ BrNO	[5][6]
Molecular Weight	188.02 g/mol	[5]
Canonical SMILES	<chem>CC1=CC(=C(N=C1)Br)O</chem>	[6]
InChI Key	UWQRSWWUQJIORD-UHFFFAOYSA-N	[6]
Description	Versatile small molecule scaffold	[5]
Purity (Typical)	≥95%	[5]

Synthesis and Reactivity

The synthesis of **2-Bromo-5-methylpyridin-3-ol** and its subsequent use in chemical reactions are central to its utility. The strategic placement of its functional groups dictates its reactivity profile.

General Synthetic Strategies

While specific, proprietary synthesis methods may vary, the construction of substituted pyridinols like **2-Bromo-5-methylpyridin-3-ol** typically involves multi-step sequences. A common conceptual approach involves the controlled halogenation of a pre-functionalized

pyridine ring. For instance, a synthetic route could begin with a commercially available precursor like 2-amino-3-methylpyridine. The synthesis often involves:

- **Protection/Activation:** The amino group of a precursor like 2-amino-3-methylpyridine may be protected or converted to a more suitable directing group.[7]
- **Directed Bromination:** A brominating agent is used to install the bromine atom. The existing substituents on the ring direct the position of bromination. For example, direct bromination of 2-amino-3-methylpyridine yields 2-amino-5-bromo-3-methylpyridine.[8]
- **Diazotization and Hydrolysis:** The amino group can then be converted into a diazonium salt, which is subsequently hydrolyzed to install the hydroxyl group, yielding the final pyridinol product.

An alternative and increasingly common strategy involves transition-metal-catalyzed coupling reactions to build the substituted pyridine core, offering high selectivity and milder reaction conditions.[2]

Key Chemical Reactivity

The true value of **2-Bromo-5-methylpyridin-3-ol** lies in its predictable and versatile reactivity:

- **C-Br Bond Reactivity:** The bromine atom at the 2-position is the primary site for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. This is the most common application in drug discovery workflows.[3]
- **Hydroxyl Group Reactivity:** The phenolic hydroxyl group can be readily alkylated or acylated to modulate the compound's properties or to serve as an attachment point for other molecular fragments.
- **Pyridine Ring Reactivity:** The pyridine nitrogen is basic and can be protonated or coordinated to metals. The ring itself can undergo electrophilic substitution, although the existing substituents heavily influence the regioselectivity of such reactions.[2]

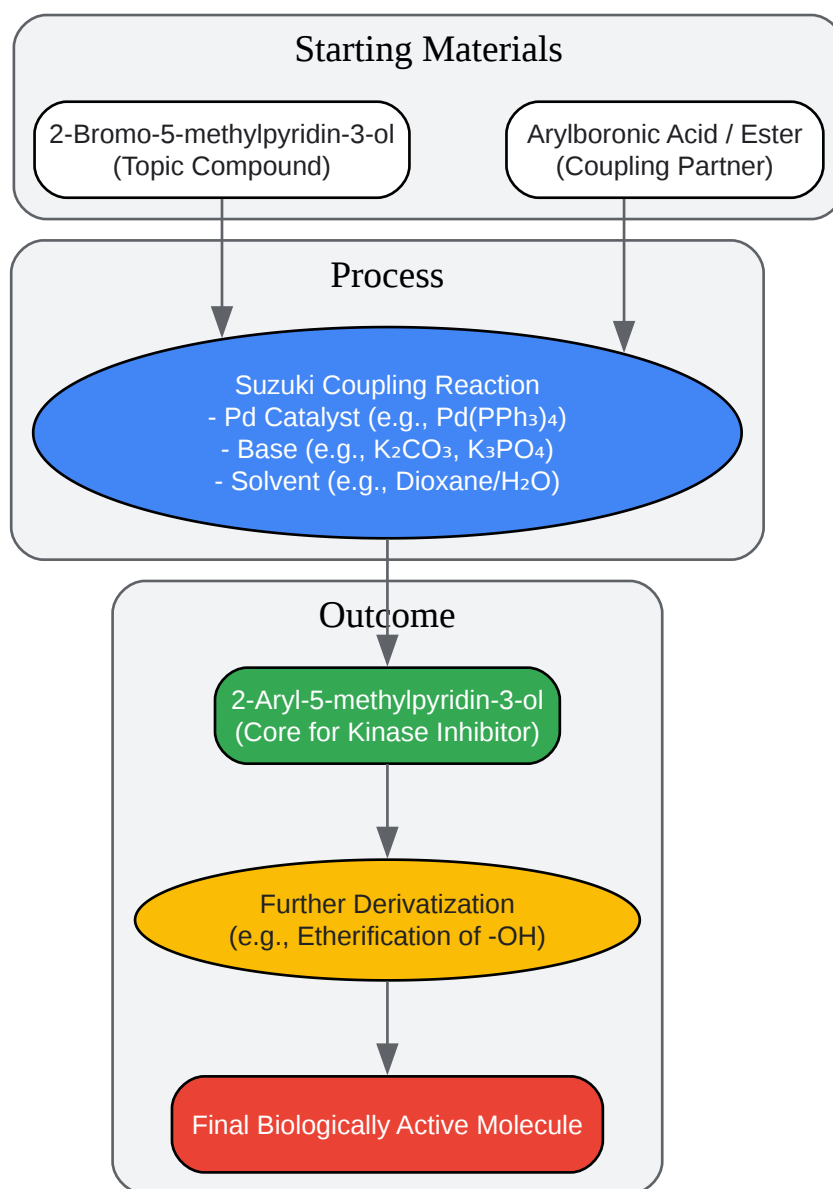
Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The aminopyridine and hydroxypyridine cores are well-established pharmacophores for the development of kinase inhibitors, as they can effectively mimic the adenine region of ATP and form crucial hydrogen bonds within the kinase hinge region.[1] Halogenated derivatives like **2-Bromo-5-methylpyridin-3-ol** are instrumental starting materials for accessing libraries of potential kinase inhibitors.[1][9]

Targeting the p38 MAP Kinase Pathway

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines.[1] Its dysregulation is implicated in numerous inflammatory diseases, making it a major therapeutic target. Pyridinylimidazole-based compounds are a prominent class of p38 MAP kinase inhibitors, and their synthesis frequently employs bromopyridine intermediates.[1]

The following workflow illustrates how **2-Bromo-5-methylpyridin-3-ol** can be utilized in a Suzuki cross-coupling reaction, a cornerstone of modern medicinal chemistry, to generate a more complex, drug-like molecule.



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Caption: Workflow for utilizing **2-Bromo-5-methylpyridin-3-ol** in drug discovery.

Experimental Protocol: Suzuki Cross-Coupling

The following protocol provides a representative, self-validating methodology for using **2-Bromo-5-methylpyridin-3-ol** in a Suzuki cross-coupling reaction. The rationale behind each step is explained to demonstrate causality and ensure reproducibility.

Objective: To synthesize a 2-aryl-5-methylpyridin-3-ol derivative.

Materials:

- **2-Bromo-5-methylpyridin-3-ol** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
- Potassium Carbonate (K₂CO₃) (2.5 eq)
- 1,4-Dioxane
- Water (Degassed)
- Ethyl acetate
- Brine
- Anhydrous Magnesium Sulfate (MgSO₄)
- Nitrogen or Argon gas supply

Procedure:

- Inert Atmosphere Setup: To a flame-dried Schlenk flask, add **2-Bromo-5-methylpyridin-3-ol** (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
 - Rationale: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. An inert atmosphere is crucial for catalytic efficiency and high yield.[3]
- Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the flask.
 - Rationale: Pd(0) is the active catalytic species that undergoes oxidative addition to the C-Br bond, initiating the catalytic cycle. A 5 mol% loading is typical for this type of coupling. [3]

- Solvent Addition and Degassing: Evacuate the flask and backfill with nitrogen three times. Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
 - Rationale: Degassing the solvent removes dissolved oxygen. The aqueous base (K_2CO_3 in water) is necessary to activate the boronic acid for transmetalation to the palladium center. Dioxane is an excellent solvent for solubilizing the organic reagents.[3]
- Reaction: Heat the mixture to 85-95 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
 - Rationale: Heat is required to drive the reaction to completion. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential side reactions.
- Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
 - Rationale: This aqueous work-up removes the inorganic base, salts, and any remaining water-soluble impurities.
- Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by column chromatography on silica gel.
 - Rationale: Chromatography is essential to isolate the desired product from unreacted starting materials, catalyst residues, and any byproducts, yielding a pure compound for subsequent steps or biological testing.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Bromo-5-methylpyridin-3-ol** is not widely available, data from closely related brominated pyridine derivatives provide essential guidance for safe handling.[10][11]

- Hazard Classification: Compounds in this class are typically classified as harmful if swallowed, cause skin irritation, and cause serious eye irritation. They may also cause respiratory irritation.[10][11][12]

- Precautionary Statements:
 - Prevention: Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, eye, and face protection. Use only outdoors or in a well-ventilated area, such as under a chemical fume hood. Avoid breathing dust or vapors.[13]
 - Handling: Avoid contact with skin, eyes, and clothing. Ensure eyewash stations and safety showers are readily accessible.[11][13]
 - Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up and away from incompatible materials such as strong oxidizing agents.[10][11]
- First Aid Measures:
 - If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or physician if you feel unwell.[13]
 - If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. [10]
 - If Swallowed: Rinse mouth. Call a poison center or physician if you feel unwell.[13]

Conclusion

2-Bromo-5-methylpyridin-3-ol is a strategically designed chemical intermediate with significant value for researchers in drug discovery and materials science. Its defined reactive sites—the bromine atom for cross-coupling and the hydroxyl group for derivatization—provide a robust platform for the synthesis of complex, high-value molecules. Its application as a scaffold for kinase inhibitors, particularly in targeting pathways like p38 MAP kinase, underscores its importance in modern medicinal chemistry. Adherence to established synthetic protocols and rigorous safety precautions is essential for harnessing the full potential of this versatile compound.

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